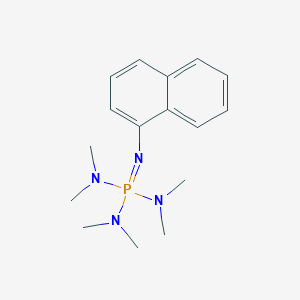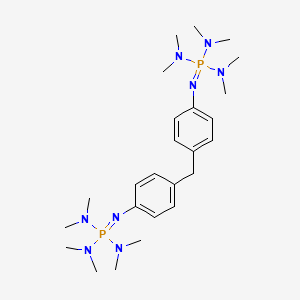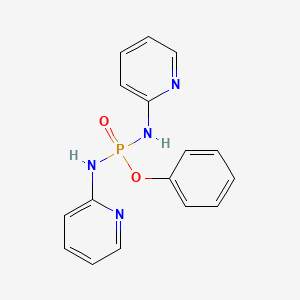
phenyl N,N'-dipyridin-2-yldiamidophosphate
Vue d'ensemble
Description
Phenyl N,N'-dipyridin-2-yldiamidophosphate, also known as PDP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PDP is a phosphatase inhibitor that can selectively target specific enzymes and alter their activity. The purpose of
Mécanisme D'action
Phenyl N,N'-dipyridin-2-yldiamidophosphate works by selectively inhibiting the activity of specific phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins, which can alter their activity. phenyl N,N'-dipyridin-2-yldiamidophosphate can selectively target specific phosphatases by binding to their active site and interfering with their function. This can lead to changes in cellular signaling pathways and alter cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl N,N'-dipyridin-2-yldiamidophosphate depend on the specific phosphatase that it targets. In cancer cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to improve neuronal function and protect against neurodegeneration. In bacterial cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to reduce bacterial virulence and enhance the effectiveness of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenyl N,N'-dipyridin-2-yldiamidophosphate in lab experiments is its selectivity for specific phosphatases. This can allow researchers to study the specific effects of inhibiting a particular phosphatase on cellular function. However, one limitation of using phenyl N,N'-dipyridin-2-yldiamidophosphate is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure that phenyl N,N'-dipyridin-2-yldiamidophosphate is being used at safe and effective concentrations.
Orientations Futures
There are several future directions for research on phenyl N,N'-dipyridin-2-yldiamidophosphate. One direction is to further study its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the potential use of phenyl N,N'-dipyridin-2-yldiamidophosphate in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of phenyl N,N'-dipyridin-2-yldiamidophosphate and its potential toxicity.
Applications De Recherche Scientifique
Phenyl N,N'-dipyridin-2-yldiamidophosphate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase epsilon, which is involved in the regulation of neuronal function. In infectious diseases, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase A, which is involved in the virulence of certain bacterial pathogens.
Propriétés
IUPAC Name |
N-[phenoxy-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4O2P/c21-23(19-15-10-4-6-12-17-15,20-16-11-5-7-13-18-16)22-14-8-2-1-3-9-14/h1-13H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIMGIGWJNRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N,N'-dipyridin-2-ylphosphorodiamidate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330670.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B4330682.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)
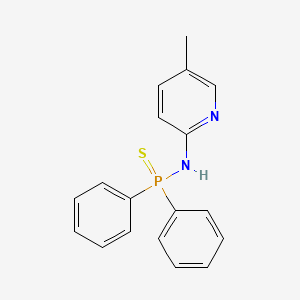
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)
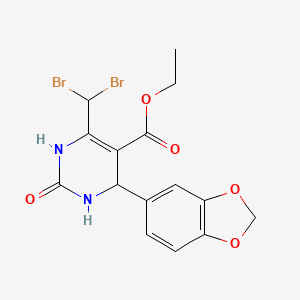
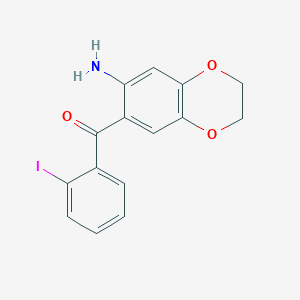
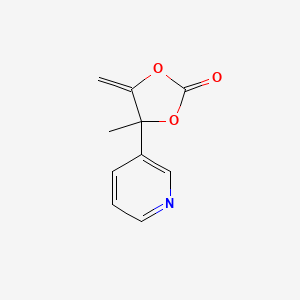
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)
